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3-Bromo-2-(2,2-dibromoethenyl)thiophene

Cat. No.: B13211024
M. Wt: 346.87 g/mol
InChI Key: QIUIONGNDNZKBH-UHFFFAOYSA-N
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Description

Significance of Halogenated Thiophene (B33073) Derivatives in Contemporary Chemical Research

Halogenated thiophenes are of paramount importance in contemporary chemical research due to their dual functionality. The thiophene ring itself is an aromatic system with unique electronic properties, while the halogen substituents serve as versatile reactive handles. nih.gov These "handles" are crucial for forming new carbon-carbon and carbon-heteroatom bonds through a variety of cross-coupling reactions, including those developed by Suzuki, Stille, and Heck.

The position and number of halogen atoms on the thiophene ring influence the molecule's reactivity and physical properties. For instance, 3-bromothiophene (B43185) is a key intermediate for synthesizing a wide array of 3-substituted thiophenes, which are precursors to pharmaceuticals like the antibiotic timentin and the vasodilator cetiedil. orgsyn.orgwikipedia.org In the field of materials science, halogenated thiophenes are indispensable monomers for the synthesis of π-conjugated polymers. researchgate.net These materials are integral to the development of organic electronic devices such as organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic solar cells. nih.govnumberanalytics.comrsc.org The presence of halogens can fine-tune the electronic properties and molecular packing of these polymers, directly impacting device performance. ossila.com

The Role of Dibromoethenyl Moieties as Versatile Synthetic Intermediates

The 2,2-dibromoethenyl group (-CH=CBr₂) is a valuable functional moiety in organic synthesis, primarily serving as a precursor to other key chemical structures. Its synthetic utility is highlighted by its ability to undergo facile transformations into alkynes. Treatment of a 2,2-dibromoethenyl compound with a strong base, such as butyllithium (B86547), typically results in a Fritsch–Buttenberg–Wiechell rearrangement to yield a terminal alkyne. This transformation provides a reliable method for introducing acetylenic units into complex molecules.

Furthermore, the dibromoethenyl group can be involved in cyclization and annulation reactions. Research on analogous systems, such as 2-(2,2-dibromoethenyl)phenyl isothiocyanates, has shown that this moiety can be used to construct new heterocyclic rings. semanticscholar.org In a specific example, the reaction with butyllithium leads to the formation of 3-bromoquinoline-2(1H)-thiones, demonstrating the group's capacity to act as a linchpin in the assembly of complex polycyclic frameworks. semanticscholar.org This versatility makes the dibromoethenyl moiety a powerful tool for synthetic chemists aiming to build intricate molecular architectures.

Contextualization of 3-Bromo-2-(2,2-dibromoethenyl)thiophene within Modern Organic Chemistry

This compound is a highly functionalized molecule that embodies the synthetic potential discussed in the previous sections. It combines the established reactivity of a brominated thiophene with the transformative capabilities of a dibromoethenyl group. This unique combination of three bromine atoms, each with distinct chemical reactivity, positions the compound as a sophisticated and versatile building block.

The bromine atom at the 3-position of the thiophene ring is poised for selective functionalization via established palladium-catalyzed cross-coupling reactions. Simultaneously, the two bromine atoms on the vinyl group offer a pathway to an ethynyl-thiophene derivative or other vinyl-substituted compounds. The strategic placement of these reactive sites allows for a stepwise and controlled elaboration of the molecular structure, enabling the synthesis of complex target molecules that would be challenging to access through other routes.

Table 1: Potential Reaction Pathways for this compound

Reactive SiteReagent/Catalyst ExamplePotential Product TypeSynthetic Application
C3-Br (Thiophene Ring)Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base3-Aryl-2-(2,2-dibromoethenyl)thiopheneExtension of conjugation, synthesis of biaryl systems
C3-Br (Thiophene Ring)Organostannane, Pd catalyst3-Alkyl/Aryl-2-(2,2-dibromoethenyl)thiopheneFormation of C-C bonds
-CH=CBr₂ (Vinyl Group)2 equivalents of n-Butyllithium3-Bromo-2-ethynylthiophene (B2519056)Introduction of an alkyne functionality for further reactions (e.g., click chemistry, Sonogashira coupling)
-CH=CBr₂ (Vinyl Group)1 equivalent of n-Butyllithium, followed by electrophile3-Bromo-2-(2-bromoethynyl)thiophene or rearranged productsStepwise functionalization of the vinyl group

This table is illustrative and based on known reactivities of similar functional groups.

Overview of Research Objectives and Potential Academic Trajectories for the Compound

The multifaceted reactivity of this compound opens up numerous avenues for academic and industrial research. A primary objective would be to explore the selective and sequential functionalization of its three bromine atoms. Developing orthogonal reaction conditions that allow one site to be modified while leaving the others intact would be a significant synthetic achievement.

Potential research trajectories include:

Sequential Cross-Coupling and Alkyne Formation: A systematic study could involve first performing a Suzuki or Stille coupling at the C3-Br position, followed by the conversion of the dibromoethenyl group into an alkyne. This would yield highly valuable building blocks for pharmaceuticals and materials science.

Synthesis of Novel Fused Thiophene Systems: The dibromoethenyl and bromo-thiophene moieties could be used in intramolecular cyclization reactions to create novel, rigid, fused-ring systems containing thiophene. Such structures are of great interest for their electronic properties.

Polymer Synthesis: The compound could be used as a monomer or cross-linking agent in the synthesis of novel conjugated polymers. The dibromoethenyl group could be converted to a more reactive species to facilitate polymerization, leading to materials with unique optical and electronic properties for device applications.

Medicinal Chemistry Scaffolds: The molecule could serve as a starting point for creating libraries of complex thiophene derivatives for biological screening. The ability to diversify the structure at three distinct points would allow for the systematic exploration of structure-activity relationships.

Table 2: Key Properties of Related Thiophene Compounds

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)
ThiopheneC₄H₄S84.1484
3-BromothiopheneC₄H₃BrS163.03150–158
2,3,5-Tribromothiophene (B1329576)C₄HBr₃S320.84260

Data sourced from publicly available chemical databases. wikipedia.org

The exploration of this compound's chemistry holds the promise of uncovering new synthetic methodologies and providing access to novel molecular structures with valuable applications across various scientific disciplines.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H3Br3S B13211024 3-Bromo-2-(2,2-dibromoethenyl)thiophene

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H3Br3S

Molecular Weight

346.87 g/mol

IUPAC Name

3-bromo-2-(2,2-dibromoethenyl)thiophene

InChI

InChI=1S/C6H3Br3S/c7-4-1-2-10-5(4)3-6(8)9/h1-3H

InChI Key

QIUIONGNDNZKBH-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1Br)C=C(Br)Br

Origin of Product

United States

Synthetic Methodologies for 3 Bromo 2 2,2 Dibromoethenyl Thiophene

Optimization of Reaction Conditions and Enhancement of Synthetic Efficiency

Influence of Solvent Systems and Temperature Gradients

The choice of solvent and the control of temperature are critical parameters in the synthesis of 3-Bromo-2-(2,2-dibromoethenyl)thiophene, directly influencing reaction rate, yield, and purity. The primary role of the solvent is to facilitate the dissolution of reagents and to mediate the reactivity of the key intermediates, particularly the phosphorus ylide.

Commonly, aprotic and non-polar to moderately polar solvents are employed for the first step of the Corey-Fuchs reaction, which is the conversion of the aldehyde to the dibromoalkene. nrochemistry.com Dichloromethane (B109758) (DCM) is a frequently used solvent due to its excellent ability to dissolve both triphenylphosphine (B44618) and the aldehyde starting material, as well as its inertness under the reaction conditions. nrochemistry.com Tetrahydrofuran (THF) is another viable option.

The temperature profile for the synthesis is carefully controlled to manage the exothermic nature of the ylide formation and its subsequent reaction. The initial phase, involving the reaction of triphenylphosphine with carbon tetrabromide, is typically conducted at a reduced temperature, often 0 °C, to control the rate of ylide formation and prevent side reactions. nrochemistry.com Following the addition of the 3-bromo-2-thiophenecarboxaldehyde, the reaction mixture is often allowed to gradually warm to room temperature and stirred overnight to ensure complete conversion. nrochemistry.com Higher temperatures are generally avoided as they can lead to the decomposition of the thermally sensitive ylide and the formation of undesired byproducts.

The following table summarizes the general influence of solvent and temperature on the olefination step of the Corey-Fuchs reaction.

ParameterConditionGeneral Impact on SynthesisPotential Issues
Solvent Dichloromethane (DCM)Excellent solubility for reagents, generally good yields. nrochemistry.comEnvironmental and health concerns.
Tetrahydrofuran (THF)Good alternative, suitable for reactions involving organometallic reagents.Must be anhydrous; potential for peroxide formation.
Temperature Low (0 °C)Controlled formation of the phosphorus ylide, minimizes side reactions. nrochemistry.comSlower reaction rates.
Ambient (Room Temp.)Typically used for the main reaction phase to drive it to completion. nrochemistry.comRisk of byproduct formation if initial ylide generation is not controlled.

Mechanistic Investigations of Key Synthetic Steps for this compound

The formation of this compound from 3-bromo-2-thiophenecarboxaldehyde via the Corey-Fuchs olefination proceeds through a well-established, multi-step mechanism analogous to the Wittig reaction. chem-station.com

Step 1: Formation of the Phosphorus Ylide The reaction is initiated by the reaction between two equivalents of triphenylphosphine (PPh₃), a nucleophile, and one equivalent of carbon tetrabromide (CBr₄). wikipedia.org One molecule of PPh₃ attacks a bromine atom on CBr₄, displacing a tribromomethanide anion (CBr₃⁻). This anion then deprotonates the newly formed bromotriphenylphosphonium bromide intermediate. The resulting species is the active reagent, dibromomethylenetriphenylphosphorane, a phosphorus ylide. The second equivalent of PPh₃ acts as a bromine scavenger, reacting with the displaced Br₂ to form triphenylphosphine dibromide. organic-chemistry.org

Step 2: Nucleophilic Attack and Oxaphosphetane Formation The carbon atom of the phosphorus ylide is highly nucleophilic and attacks the electrophilic carbonyl carbon of 3-bromo-2-thiophenecarboxaldehyde. This nucleophilic addition leads to the formation of a betaine (B1666868) intermediate, which rapidly undergoes ring-closure to form a four-membered heterocyclic intermediate known as an oxaphosphetane.

Step 3: Decomposition of the Oxaphosphetane The oxaphosphetane intermediate is unstable and spontaneously decomposes. nrochemistry.com The thermodynamic driving force for this step is the formation of the very stable phosphorus-oxygen double bond in the byproduct, triphenylphosphine oxide (TPPO). The oxaphosphetane ring collapses, leading to the formation of a new carbon-carbon double bond, yielding the final product, this compound, and the stoichiometric byproduct, triphenylphosphine oxide.

Sustainable and Green Chemistry Considerations in the Synthesis of the Compound

From a green chemistry perspective, the traditional Corey-Fuchs synthesis of this compound presents several challenges. The reaction has a low atom economy, as it generates stoichiometric quantities of byproducts, namely triphenylphosphine oxide and triphenylphosphine dibromide, which contribute significantly to the waste stream. wikipedia.org

The use of hazardous materials is another significant concern. Carbon tetrabromide is an ozone-depleting substance, and halogenated solvents like dichloromethane (DCM) are environmentally persistent and pose health risks. The large quantities of these substances used in industrial-scale synthesis result in a high E-factor (Environmental Factor), signifying a large amount of waste generated per unit of product.

To address these shortcomings, several modifications and alternative approaches have been investigated to align the synthesis with the principles of green chemistry.

Reagent Modification : To improve atom economy and simplify purification, the amount of triphenylphosphine can be reduced. The addition of zinc dust can be used to regenerate the PPh₃ from the triphenylphosphine dibromide byproduct, thereby allowing it to be used in catalytic amounts. jk-sci.com Triethylamine (B128534) has also been employed as a scavenging reagent for similar purposes. orgsyn.org The use of triisopropyl phosphite (B83602) has been explored as an alternative to triphenylphosphine, which can lead to easier purification as the corresponding phosphate (B84403) byproduct is often more readily removed. orgsyn.org

Solvent Replacement : A key aspect of greening this synthesis is the replacement of hazardous chlorinated solvents. Bio-derived solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME) have emerged as viable alternatives to DCM and THF in many organic reactions. sigmaaldrich.com These solvents are less toxic, derived from renewable feedstocks (in the case of 2-MeTHF), and have a lower environmental impact. sigmaaldrich.com

The following table compares the traditional Corey-Fuchs method with potential greener modifications.

Green Chemistry PrincipleTraditional Corey-Fuchs MethodGreener Modification/Alternative
Atom Economy Poor; stoichiometric generation of triphenylphosphine oxide and triphenylphosphine dibromide.Improved by using zinc dust or triethylamine to reduce the amount of PPh₃ required. wikipedia.orgorgsyn.org
Use of Hazardous Solvents Commonly uses dichloromethane (DCM), a hazardous and environmentally persistent solvent. nrochemistry.comReplacement with greener solvents like 2-methyltetrahydrofuran (2-MeTHF) or cyclopentyl methyl ether (CPME). sigmaaldrich.com
Use of Hazardous Reagents Utilizes carbon tetrabromide (CBr₄), an ozone-depleting substance.Investigation into alternative brominating/olefination agents is an area of ongoing research.
Waste Generation (E-Factor) High, due to stoichiometric byproducts and solvent use.Reduced through improved atom economy and potential for solvent recycling.

Chemical Reactivity and Transformation Chemistry of 3 Bromo 2 2,2 Dibromoethenyl Thiophene

Reactivity of the 2,2-Dibromoethenyl Moiety

The 2,2-dibromoethenyl group, also known as a geminal dibromoalkene, is the primary site of various chemical transformations, including palladium-catalyzed cross-coupling reactions, nucleophilic substitutions, and eliminations. These reactions leverage the presence of the two vinyl bromine atoms, which can be sequentially or simultaneously replaced or eliminated to introduce new functional groups or create unsaturated systems like alkynes.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For 3-Bromo-2-(2,2-dibromoethenyl)thiophene, these reactions can be directed at the C-Br bonds of the dibromoethenyl group, and potentially at the C-Br bond of the thiophene (B33073) ring, often with selectivity dictated by the reaction conditions.

The Suzuki-Miyaura coupling reaction, which couples an organohalide with an organoboron compound, is a highly effective method for forming C-C bonds. nih.gov For substrates like this compound, sequential or one-pot couplings are feasible. Research on structurally similar compounds, such as 3-bromo-2-(2-chlorovinyl)benzothiophenes, has shown that selective coupling can be achieved at the vinyl halide position first, followed by a second coupling at the aryl halide position by modifying the catalyst and conditions. researchgate.net

The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄ or Pd(dtbpf)Cl₂, a base (e.g., K₂CO₃, K₃PO₄), and a boronic acid or ester. nih.govunimib.it The choice of catalyst, base, and solvent system is crucial for achieving high yields and selectivity. nih.gov For instance, the use of Pd(PPh₃)₄ with K₃PO₄ as the base in a dioxane/water solvent system has proven effective for coupling reactions on substituted bromothiophenes. nih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling on Brominated Thiophenes

Catalyst Base Solvent Temperature (°C) Yield (%) Ref
Pd(PPh₃)₄ K₃PO₄ 1,4-Dioxane/H₂O 90 Moderate to Good nih.gov
Pd(dtbpf)Cl₂ K₂CO₃ Water (micellar) 100 Good to Excellent unimib.it

This table presents generalized conditions from reactions on various bromothiophene substrates, which are indicative of potential strategies for this compound.

The Sonogashira coupling provides a direct route to synthesize ethynyl (B1212043) thiophene derivatives by reacting a vinyl or aryl halide with a terminal alkyne. This reaction is catalyzed by a combination of a palladium complex and a copper(I) salt, typically in the presence of an amine base. The gem-dibromoethenyl group can undergo a double coupling to form a disubstituted alkyne or a more controlled mono-coupling followed by elimination to yield a terminal or substituted alkyne.

Studies on the Sonogashira coupling of 2,3-dibromothiophene (B118489) with various terminal alkynes have demonstrated the feasibility of this transformation on brominated thiophene cores. researchgate.net Typical conditions involve catalysts like Pd(PPh₃)₂Cl₂/CuI in the presence of a base such as triethylamine (B128534) (Et₃N). researchgate.netsci-hub.se The reactivity of the vinyl bromides on the dibromoethenyl moiety makes them suitable substrates for this transformation, potentially leading to the synthesis of complex conjugated enyne or diyne systems.

Table 2: Typical Conditions for Sonogashira Coupling

Catalyst System Base Solvent Temperature Ref
Pd(PPh₃)₂Cl₂, CuI, PPh₃ Et₃N Not specified 60°C researchgate.net

This table shows common conditions used for Sonogashira couplings on related bromo-heterocyclic compounds.

The Heck reaction offers a method for the vinylation of the thiophene ring or further substitution on the ethenyl group by coupling with an alkene. The reaction is catalyzed by a palladium complex and requires a base. libretexts.orgthieme-connect.de The reactivity of the C-Br bonds on the dibromoethenyl group allows for the introduction of various substituted vinyl groups, expanding the conjugated system of the molecule. Studies on bromothiophenes have shown successful Heck couplings using catalysts like Pd(OAc)₂ with phosphine (B1218219) ligands. thieme-connect.demdpi.com

The Negishi coupling involves the reaction of an organohalide with an organozinc reagent, catalyzed by a palladium or nickel complex. This reaction is known for its high functional group tolerance. For a substrate like this compound, Negishi coupling could be employed to introduce alkyl, aryl, or vinyl substituents at the vinylic positions. Comparative studies on dibromobithiophene systems have indicated that Suzuki and Negishi reactions can offer complementary reactivity, with yields varying based on the specific substrates and conditions. researchgate.netresearchgate.net

Nucleophilic Substitution and Addition Reactions at the Dibromoethenyl Group

The electron-deficient nature of the double bond in the 2,2-dibromoethenyl moiety, enhanced by the electron-withdrawing bromine atoms, makes it susceptible to attack by nucleophiles. The reaction can proceed through an addition-elimination mechanism to achieve a net nucleophilic substitution of one or both bromine atoms.

While direct studies on this compound are limited, research on other gem-dihaloalkenes provides insight into this reactivity. For example, gem-dibromoalkenes can react with sulfur and amine nucleophiles to form thioamides in an aqueous medium. rsc.org Similarly, organocatalytic methods have been developed for the nucleophilic substitution of gem-difluoroalkenes with silyl (B83357) ketene (B1206846) acetals, proceeding through an addition-elimination pathway to yield monofluoroalkenes. organic-chemistry.org These examples suggest that various nucleophiles, such as alkoxides, thiolates, and amines, could react with the dibromoethenyl group to displace the bromide leaving groups. researchgate.net The reaction likely proceeds via initial nucleophilic addition to the double bond, forming a carbanionic intermediate, followed by the elimination of a bromide ion. organic-chemistry.org

Dehydrohalogenation and Alkynylation Routes

The 2,2-dibromoethenyl group is a well-established precursor for the synthesis of alkynes via elimination reactions. Treatment with a strong base can induce the elimination of two equivalents of hydrogen bromide (HBr) to form a terminal alkyne. This transformation is a key step in the Corey-Fuchs reaction, which is often used to synthesize terminal alkynes from aldehydes.

For the closely related compound 2-(2,2-dibromoethenyl)thiophene (B8762808), it has been demonstrated that it readily undergoes dehydrobromination upon treatment with n-butyllithium (n-BuLi) to produce 2-ethynylthiophene. nih.gov This reaction proceeds through a bromine-lithium exchange, followed by the elimination of lithium bromide to form a vinyl carbenoid, which then rearranges via a Fritsch-Buttenberg-Wiechell (FBW) rearrangement to yield the alkyne. soton.ac.uk Electrochemical reduction methods have also been shown to convert 2-(2,2-dibromovinyl) derivatives into either the corresponding terminal alkyne or the intermediate bromoalkyne, depending on the reaction conditions. researchgate.net This alkynylation route provides a powerful method for converting the dibromoethenyl moiety into a versatile ethynyl group, which can then be used in further synthetic transformations like Sonogashira or click reactions.

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
2,3-dibromothiophene
3-bromo-2-(2-chlorovinyl)benzothiophene
2-(2,2-dibromoethenyl)thiophene
2-ethynylthiophene
Palladium tetrakis(triphenylphosphine) (Pd(PPh₃)₄)
[1,1'-Bis(di-tert-butylphosphino)ferrocene]dichloropalladium(II) (Pd(dtbpf)Cl₂)
Dichlorobis(triphenylphosphine)palladium(II) (Pd(PPh₃)₂Cl₂)
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
Copper(I) iodide (CuI)
Potassium carbonate (K₂CO₃)
Potassium phosphate (B84403) (K₃PO₄)
Triethylamine (Et₃N)

Cycloaddition Reactions Involving the Ethenyl Functionality

The ethenyl functionality of this compound presents a potential site for cycloaddition reactions. The dibromo-substituted double bond is electron-deficient due to the electron-withdrawing nature of the two bromine atoms. This electronic characteristic suggests it could act as a dienophile in Diels-Alder reactions, particularly with electron-rich dienes. However, steric hindrance from the two bromine atoms and the adjacent thiophene ring might impede the approach of the diene, potentially requiring high temperatures or pressures to facilitate a reaction.

Furthermore, the double bond could theoretically participate in [2+2] cycloadditions or 1,3-dipolar cycloadditions. In the latter, it would act as the dipolarophile with 1,3-dipoles such as azides, nitrile oxides, or nitrones. The regioselectivity of such reactions would be influenced by both steric and electronic factors imposed by the dibromo and thienyl substituents.

It is crucial to note that no specific examples of cycloaddition reactions involving this compound have been reported in the surveyed scientific literature. The discussion remains based on the general principles of cycloaddition chemistry applied to the molecule's specific structure.

Reactivity at the Brominated Thiophene Ring

The thiophene nucleus of the molecule offers several positions for chemical transformations, primarily centered around the carbon-bromine bond and the unsubstituted carbon atoms of the ring.

Lithiation and Halogen-Metal Exchange Reactions

The C3-Br bond on the thiophene ring is a prime site for halogen-metal exchange, a common method for generating organolithium reagents. wikipedia.org Treatment with a strong organolithium base, such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), typically at low temperatures (-78 °C), is expected to result in a rapid exchange of the bromine atom for a lithium atom. researchgate.netharvard.edu This would form the highly reactive intermediate, 3-lithio-2-(2,2-dibromoethenyl)thiophene.

However, the reaction is complicated by the presence of other reactive sites within the molecule. The following competing reactions must be considered:

Lithium-Halogen Exchange at the Ethenyl Group: The two bromine atoms on the double bond can also undergo exchange with the organolithium reagent.

Deprotonation: The vinylic proton is acidic and could be abstracted by the strong base.

Elimination: Treatment of gem-dibromoalkenes with two equivalents of butyllithium (B86547) is a key step in the Corey-Fuchs reaction to generate a terminal alkyne, proceeding through a lithium-halogen exchange and subsequent elimination. wikipedia.org

Therefore, achieving selective lithium-halogen exchange at the C3 position would require careful control of stoichiometry and reaction conditions. Using a single equivalent of organolithium at a very low temperature might favor exchange at the more reactive C3-Br position over the vinyl bromides. The resulting 3-lithiothiophene derivative would be a valuable intermediate for forming new carbon-carbon or carbon-heteroatom bonds by quenching with various electrophiles.

Table 1: Predicted Reactivity Sites for Lithiation/Halogen-Metal Exchange

Site Reagent Predicted Reaction Potential Product (after quench with E+) Notes
C3-Br 1 eq. n-BuLi, -78°C Halogen-Metal Exchange 3-E-2-(2,2-dibromoethenyl)thiophene Likely the most favorable kinetic pathway.
Vinylic C-Br >1 eq. n-BuLi Halogen-Metal Exchange 3-Bromo-2-(2-bromo-2-E-ethenyl)thiophene Possible, especially with excess reagent.
Vinylic C-H 1 eq. n-BuLi Deprotonation 3-Bromo-2-(2,2-dibromo-1-E-ethenyl)thiophene Less likely than halogen exchange but possible.

Electrophilic Aromatic Substitution on the Thiophene Nucleus

Electrophilic aromatic substitution is a fundamental reaction of thiophenes. derpharmachemica.comsavemyexams.com The regiochemical outcome of such a reaction on this compound would be determined by the combined directing effects of the substituents already present. organicchemistrytutor.comyoutube.comlibretexts.orgpitt.edu

3-Bromo Group: Halogens are deactivating substituents due to their inductive electron withdrawal but are ortho, para-directing because of resonance electron donation. It directs incoming electrophiles to the C2 and C4 positions.

2-(2,2-dibromoethenyl) Group: A vinyl group is typically weakly activating and ortho, para-directing. It directs incoming electrophiles to the C3 and C5 positions.

Given that the C2 and C3 positions are already substituted, the directing effects converge to favor substitution at the C5 position, which is 'para' to the ethenyl group. The C4 position, 'ortho' to the bromo group, is a secondary possibility. Therefore, electrophilic reactions like nitration, halogenation, or Friedel-Crafts acylation are predicted to occur selectively at the C5 position.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution

Position Influence of 3-Bromo Group Influence of 2-Ethenyl Group Combined Effect Predicted Outcome
C4 ortho (directing) meta (non-directing) Moderately favored Minor Product

Transition Metal-Catalyzed Functionalization of the Thiophene C-Br Bond

The carbon-bromine bond at the C3 position is an ideal handle for transition metal-catalyzed cross-coupling reactions. nih.govnih.gov Palladium-catalyzed reactions such as Suzuki, Stille, Heck, and Sonogashira couplings are expected to proceed efficiently at this site. These reactions would enable the formation of a C-C bond, linking the thiophene core to various aryl, vinyl, or alkynyl groups.

A key consideration is the potential for competitive reactivity at the dibromoethenyl group. While vinyl bromides can also participate in cross-coupling reactions, the reactivity of aryl/heteroaryl halides is often different, allowing for selective functionalization. By carefully choosing the catalyst, ligands, and reaction conditions, it should be possible to selectively couple at the C3-Br bond while leaving the dibromoethenyl moiety intact for subsequent transformations. This selective functionalization underscores the potential of this compound as a versatile building block in organic synthesis.

Stereoselective Transformations and Control in Reactions of the Compound

The core structure of this compound is planar and achiral, meaning it does not inherently offer straightforward pathways for diastereoselective or enantioselective reactions without the introduction of a chiral auxiliary, catalyst, or reagent. Stereocontrol could become relevant in reactions of derivatives of this compound. For instance, if the ethenyl group were to undergo an addition reaction that creates one or more stereocenters, the facial selectivity of the attack would be influenced by the sterics of the thiophene ring. However, no specific studies on stereoselective transformations involving this compound are available in the surveyed literature.

Applications of 3 Bromo 2 2,2 Dibromoethenyl Thiophene As a Synthetic Building Block

Precursor for Advanced Thiophene-Based Heterocyclic Architectures

The unique arrangement of reactive sites in 3-Bromo-2-(2,2-dibromoethenyl)thiophene allows for its elaboration into more complex thiophene-based structures.

The bromine atom at the 3-position of the thiophene (B33073) ring is amenable to various cross-coupling reactions. This functionality allows for the introduction of a wide array of substituents, leading to the formation of poly-substituted thiophene scaffolds. For instance, metal-catalyzed cross-coupling reactions such as Suzuki, Stille, and Kumada couplings can be employed to introduce alkyl, aryl, or other heterocyclic moieties at this position. nih.gov The reactivity of the 3-bromothiophene (B43185) moiety is a key aspect in the synthesis of 3-substituted thiophenes. orgsyn.orgresearchgate.net

The dibromoethenyl group also presents opportunities for substitution, although its reactivity is different from the ring-bound bromine. Selective reaction conditions can be employed to functionalize one or both of the vinylic bromine atoms, further increasing the degree of substitution on the final molecule.

The dibromoethenyl group is a key functional handle for the construction of fused and bridged thiophene systems. Treatment with strong bases, such as n-butyllithium, can induce dehydrobromination to form a highly reactive ethynylthiophene intermediate. nih.gov This alkyne can then participate in various cyclization reactions to form fused ring systems. For example, intramolecular cyclization with a suitably positioned functional group on the thiophene ring or an adjacent substituent could lead to the formation of thieno[c]thiophenes or other related heterocyclic cores.

Furthermore, the dibromoethenyl moiety can undergo metal-mediated cyclization reactions. For instance, palladium-catalyzed intramolecular couplings could be envisioned to form bridged systems, depending on the other substituents present on the thiophene core. The synthesis of thieno[3,2-b]thiophene (B52689) and its derivatives often involves cyclization strategies that could be adapted from precursors like this compound. rsc.org

Role in the Preparation of Conjugated Oligomers and Polymers

The presence of multiple reactive sites makes this compound an attractive monomer or monomer precursor for the synthesis of conjugated oligomers and polymers. These materials are of significant interest for their potential applications in organic electronics. nih.gov

Monomers for polymerization can be designed to utilize the reactivity of either the 3-bromo position, the dibromoethenyl group, or both. For example, the 3-bromo position can be used as a handle for cross-coupling polymerization methods. A common strategy involves the synthesis of 2,5-dihalogenated thiophenes for subsequent polymerization. researchgate.net While the title compound is halogenated at the 3-position, this position can still participate in polymerization reactions to create specific polymer architectures.

Alternatively, the dibromoethenyl group can be transformed into other polymerizable functionalities. As mentioned, conversion to an ethynyl (B1212043) group provides a reactive site for polymerization reactions such as Glaser coupling or other metal-catalyzed polymerizations of terminal alkynes.

Reactive SitePotential Monomer Design Strategy
3-Bromo ThiopheneUtilization in metal-catalyzed cross-coupling polymerizations (e.g., Suzuki, Stille).
2-(2,2-dibromoethenyl)Conversion to an ethynyl group for alkyne polymerization or use in cycloaddition polymerizations.

Several polymerization strategies can be employed using monomers derived from this compound. The choice of strategy depends on the desired polymer structure and properties.

Cross-Coupling Polymerizations: If the 3-bromo position is utilized, polymerization can proceed via reactions like Suzuki or Stille polycondensation. This would typically involve reacting a di-functional monomer derived from the title compound with a suitable co-monomer. The synthesis of regioregular polythiophenes often relies on such cross-coupling methods. nih.gov

Alkyne Polymerizations: After converting the dibromoethenyl group to an ethynyl group, polymerization can be achieved through methods like oxidative coupling to form polydiacetylenes or through transition-metal catalyzed polymerizations to yield poly(thienylenevinylene) derivatives. The synthesis of terthiophenes has been achieved through the oxidative coupling of 2-thienylacetylenes, a strategy that could be extended to polymerization. nih.gov

Polymerization StrategyReactive Group UtilizedResulting Polymer Type
Suzuki Polycondensation3-Bromo ThiophenePolythiophene derivative
Stille Polycondensation3-Bromo ThiophenePolythiophene derivative
Oxidative CouplingEthynyl Thiophene (from dibromoethenyl)Polydiacetylene derivative

Utility in Diverse Target-Oriented Synthesis

Beyond the synthesis of complex heterocycles and polymers, this compound can serve as a versatile intermediate in the target-oriented synthesis of specific molecules. The sequential and selective functionalization of its bromine atoms allows for the construction of a wide range of molecular architectures.

For example, the 3-bromo position can be first subjected to a cross-coupling reaction to introduce a key fragment of a target molecule. Subsequently, the dibromoethenyl group can be transformed into another functional group, such as an aldehyde or a carboxylic acid, via intermediate steps like lithiation and quenching with an appropriate electrophile. This stepwise approach provides a high degree of control over the final molecular structure. The synthesis of various 3-substituted thiophenes often begins with 3-bromothiophene, highlighting the importance of this structural motif in synthetic chemistry. scispace.comgoogle.com

Contribution to Novel Synthetic Methodologies

The trifunctional nature of this compound positions it as a highly versatile and valuable building block in the development of novel synthetic methodologies. The distinct reactivity of the three bromine atoms—one attached to the thiophene ring at the 3-position and two on the vinyl group—allows for a range of selective transformations. This enables the programmed and controlled synthesis of complex, multi-substituted thiophene derivatives that would otherwise be challenging to access.

The primary contribution of this compound to synthetic innovation lies in its potential for sequential and site-selective cross-coupling reactions. The bromine atom at the 3-position of the thiophene ring exhibits different reactivity compared to the geminal dibromoalkene functionality. This difference can be exploited to introduce various substituents in a stepwise manner.

For instance, the vinyl bromines can be selectively reacted under specific conditions, leaving the C3-Br bond intact for subsequent functionalization. Conversely, conditions can be tailored for the Suzuki or other palladium-catalyzed cross-coupling reactions to selectively target the C3-Br bond. nih.govnih.govguidechem.com

One of the most significant synthetic transformations of the dibromoethenyl group is its conversion into an ethynyl (alkyne) group through the Corey-Fuchs reaction. nih.govorganic-chemistry.orgwikipedia.orgjk-sci.com Treatment of this compound with a strong base, such as n-butyllithium, would likely lead to dehydrobromination and a lithium-halogen exchange to form a lithium acetylide. This intermediate can then be quenched with various electrophiles to introduce a wide array of substituents at the terminus of the alkyne. This two-step process from an aldehyde precursor (3-bromo-2-thiophenecarboxaldehyde) provides a powerful method for carbon-carbon bond formation and the introduction of a highly versatile alkyne handle. nih.govnih.gov

The resulting 3-bromo-2-ethynylthiophene (B2519056) could then serve as a precursor for a host of further transformations, including Sonogashira coupling, click chemistry reactions, or cyclization reactions to form fused-ring systems.

The following table outlines potential selective reactions and the resulting product classes, highlighting the compound's utility in generating molecular diversity.

Reagent/Catalyst SystemTargeted Position(s)Reaction TypePotential Product Class
Arylboronic acid, Pd catalyst, BaseC3-BrSuzuki Coupling3-Aryl-2-(2,2-dibromoethenyl)thiophenes
n-Butyllithium (2 equiv.), then H₂OVinyl BrominesCorey-Fuchs Reaction3-Bromo-2-ethynylthiophene
n-Butyllithium (2 equiv.), then Electrophile (e.g., MeI)Vinyl BrominesCorey-Fuchs/Alkylation3-Bromo-2-(prop-1-yn-1-yl)thiophene
Zinc dust, Acetic acidC3-Br or Vinyl BrominesReduction2-(2,2-dibromoethenyl)thiophene (B8762808) or 3-Bromo-2-vinylthiophene

This interactive table summarizes the potential synthetic pathways.

Furthermore, the presence of multiple bromine atoms allows for the development of one-pot, multi-reaction sequences. For example, a carefully orchestrated sequence of catalyst and reagent additions could allow for the differential functionalization of all three bromine positions in a single reaction vessel, significantly improving synthetic efficiency.

The strategic application of this compound as a starting material can streamline the synthesis of complex molecules, such as conjugated polymers, advanced materials for organic electronics, and polycyclic heteroaromatic compounds. unimib.it Its ability to serve as a platform for introducing diverse functional groups through well-established reaction mechanisms underscores its potential to contribute significantly to the synthetic chemist's toolbox.

Advanced Spectroscopic and Structural Elucidation Methodologies for 3 Bromo 2 2,2 Dibromoethenyl Thiophene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of organic molecules in solution. For 3-Bromo-2-(2,2-dibromoethenyl)thiophene, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR techniques would provide a complete picture of its atomic connectivity and stereochemistry.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the protons on the thiophene (B33073) ring and the vinyl group. The two protons on the thiophene ring (H-4 and H-5) would likely appear as doublets due to spin-spin coupling. The vinyl proton would appear as a singlet. The chemical shifts of these protons are influenced by the electronegativity of the bromine atoms and the aromaticity of the thiophene ring.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, six distinct signals are expected, corresponding to the four carbons of the thiophene ring and the two carbons of the dibromoethenyl group. The chemical shifts of the carbon atoms are significantly affected by the attached bromine atoms, with carbons bonded to bromine appearing at characteristic chemical shifts.

2D NMR Spectroscopy: Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are crucial for assembling the molecular structure.

COSY would establish the coupling between the H-4 and H-5 protons of the thiophene ring.

HSQC would correlate the proton signals with their directly attached carbon atoms.

HMBC would reveal long-range couplings between protons and carbons, confirming the connectivity between the thiophene ring and the dibromoethenyl substituent.

Predicted NMR Data for this compound
Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
Thiophene H-4~7.1-7.3 (d)~128-130
Thiophene H-5~7.4-7.6 (d)~125-127
Ethenyl H~7.5-7.7 (s)~135-137
Thiophene C-2-~138-140
Thiophene C-3-~112-114
Ethenyl C=CBr₂-~90-92

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis. For this compound, with a molecular formula of C₆H₃Br₃S, the expected exact mass would be approximately 345.75 g/mol .

The mass spectrum would exhibit a characteristic isotopic pattern due to the presence of three bromine atoms (⁷⁹Br and ⁸¹Br isotopes) and a sulfur atom (³²S, ³³S, and ³⁴S isotopes), providing a clear signature for the compound's elemental composition.

Electron Ionization (EI) would likely induce fragmentation of the molecule. Common fragmentation pathways could include the loss of bromine atoms, the cleavage of the bond between the thiophene ring and the ethenyl group, and the fragmentation of the thiophene ring itself.

Predicted Mass Spectrometry Fragmentation for this compound
m/zPredicted Fragment
~346[M]⁺ (Molecular Ion)
~267[M - Br]⁺
~188[M - 2Br]⁺
~109[M - 3Br]⁺
~162[C₄H₂BrS]⁺ (Bromothienyl cation)

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its constituent bonds.

Key expected vibrational frequencies include:

C-H stretching from the thiophene ring and the vinyl group, typically in the range of 3100-3000 cm⁻¹.

C=C stretching from the thiophene ring and the ethenyl double bond, expected around 1600-1450 cm⁻¹.

C-S stretching of the thiophene ring, which is usually found in the fingerprint region.

C-Br stretching vibrations, which are typically observed in the lower frequency region of the spectrum, generally below 800 cm⁻¹.

Predicted Infrared Absorption Frequencies for this compound
Functional GroupPredicted Frequency (cm⁻¹)
Aromatic C-H Stretch3100 - 3000
Vinyl C-H Stretch3050 - 3010
C=C Stretch (Thiophene)1550 - 1450
C=C Stretch (Ethenyl)1620 - 1600
C-Br Stretch700 - 500

X-ray Crystallography for Precise Solid-State Structural Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound is not publicly available, the structure of the closely related compound, 2-(2,2-dibromoethenyl)thiophene (B8762808), has been reported. uobaghdad.edu.iq

This related structure reveals that the thiophene ring and the dibromovinyl group are nearly coplanar, with a very small dihedral angle between them. uobaghdad.edu.iq This planarity suggests significant π-conjugation between the aromatic ring and the double bond. It is highly probable that this compound would adopt a similar planar conformation in the solid state. The introduction of a bromine atom at the 3-position of the thiophene ring would alter the crystal packing due to changes in intermolecular interactions, such as halogen bonding.

Structural Data for the Related Compound 2-(2,2-dibromoethenyl)thiophene uobaghdad.edu.iq
ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
C=C Bond Length (ethenyl)1.33 Å
C-C Bond Length (thiophene-ethenyl)1.45 Å
Dihedral Angle (Thiophene/Vinyl)3.5(2)°

Ultraviolet-Visible (UV-Vis) Spectroscopy and Fluorescence Spectroscopy for Electronic Properties

UV-Vis and fluorescence spectroscopy are used to investigate the electronic properties of a molecule by examining the transitions between electronic energy levels upon absorption and emission of light. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π-π* transitions within the conjugated system formed by the thiophene ring and the dibromoethenyl group. The position of the maximum absorption (λmax) is influenced by the extent of conjugation and the presence of substituents. The bromine atoms, being electron-withdrawing, may cause a shift in the absorption bands compared to the unsubstituted parent compound.

Fluorescence spectroscopy measures the emission of light from a molecule after it has been excited to a higher electronic state. Many thiophene derivatives are known to be fluorescent. The emission spectrum and quantum yield of this compound would provide insights into its potential applications in materials science, such as in organic light-emitting diodes (OLEDs).

Predicted Electronic Spectroscopy Data for this compound
ParameterPredicted Range
Absorption Maximum (λmax)280 - 350 nm
Emission Maximum (λem)Dependent on fluorescence quantum yield

Future Directions and Emerging Research Avenues for 3 Bromo 2 2,2 Dibromoethenyl Thiophene

Development of Novel and More Efficient Synthetic Routes

The synthesis of 3-Bromo-2-(2,2-dibromoethenyl)thiophene is not yet established through a direct, high-yield route, presenting an immediate opportunity for methodological development. Current approaches would likely be multi-step, beginning with the synthesis of the 3-bromothiophene (B43185) precursor. Established methods for preparing 3-bromothiophene often involve the selective reductive debromination of 2,3,5-tribromothiophene (B1329576) using reagents like zinc dust in acetic acid. orgsyn.orgscispace.com

From 3-bromothiophene, a plausible pathway to the target compound involves the introduction of a formyl group at the C2 position, followed by olefination. The formylation can be achieved under Vilsmeier-Haack or lithiation/formylation conditions to produce 3-bromo-2-formylthiophene. prepchem.com Subsequent conversion of the aldehyde to the 2,2-dibromoethenyl group can be accomplished via the Corey-Fuchs reaction. organic-chemistry.orgwikipedia.orgnih.gov This two-step sequence involves the reaction of the aldehyde with a phosphorus ylide generated from carbon tetrabromide and triphenylphosphine (B44618) to yield the dibromoalkene. jk-sci.comscribd.com

Table 1: Proposed Retrosynthetic Approach for this compound

StepReaction TypeKey ReagentsPrecursorProduct
3DebrominationZn / Acetic Acid2,3,5-Tribromothiophene3-Bromothiophene
2FormylationPOCl₃, DMF (Vilsmeier-Haack)3-Bromothiophene3-Bromo-2-formylthiophene
1OlefinationCBr₄, PPh₃ (Corey-Fuchs)3-Bromo-2-formylthiopheneThis compound

Exploration of Unconventional Reactivity and Catalytic Transformations

The presence of three C-Br bonds with differing electronic environments (one aromatic, two vinylic) makes this compound a prime candidate for selective functionalization. A key research direction is the exploration of site-selective cross-coupling reactions. nih.govresearchgate.netescholarship.org It is hypothesized that the C3-Br bond on the electron-rich thiophene (B33073) ring will exhibit higher reactivity toward palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Stille, Kumada) compared to the C-Br bonds on the vinyl group. This differential reactivity would enable the sequential introduction of various substituents, allowing for the construction of complex molecular architectures from a single starting block. nih.gov

The dibromoethenyl group itself is a versatile functional handle. Treatment with two equivalents of a strong base, such as n-butyllithium, can induce elimination of HBr and subsequent metal-halogen exchange to form a lithium acetylide. nih.gov This in-situ generation of a terminal alkyne opens pathways to a host of transformations, including Sonogashira coupling, click chemistry, and Glaser coupling, providing a powerful tool for elongation and cyclization strategies. It may also be possible to stop the reaction at the 1-bromoalkyne stage, creating another useful intermediate for further diversification. jk-sci.com

Integration into Complex Supramolecular Architectures

The rigid, planar structure of the thiophene ring, combined with the reactive bromine atoms, makes this molecule an attractive synthon for crystal engineering and supramolecular chemistry. The bromine atoms can act as effective halogen bond donors, directing the self-assembly of molecules in the solid state to form well-defined one-, two-, or three-dimensional networks. acs.orgnih.gov The study of how the different bromine atoms participate in halogen bonding could reveal novel assembly motifs.

By converting the dibromoethenyl group into a rigid ethynyl (B1212043) linker, the molecule can be used as a building block for constructing larger, well-defined supramolecular structures such as macrocycles and molecular cages. The C3-bromo position serves as a convenient attachment point for other functional groups designed to steer self-assembly through orthogonal interactions like hydrogen bonding or metal coordination. This dual functionality allows for the programmed assembly of highly complex and potentially functional supramolecular systems.

Computational Design and Prediction of Novel Derivatives with Enhanced Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for predicting and understanding the behavior of this compound and its derivatives. researchgate.net Future research should leverage computational methods to build predictive models of reactivity.

Key areas for computational investigation include:

Site-Selectivity Prediction: Calculating the bond dissociation energies (BDEs) of the three C-Br bonds and modeling the transition states for oxidative addition to a metal catalyst can provide a quantitative prediction of the site-selectivity in cross-coupling reactions. rsc.org

Reaction Mechanism Elucidation: DFT can be used to map the potential energy surfaces for transformations like the conversion of the dibromoethenyl group to an alkyne, helping to optimize reaction conditions and predict potential byproducts.

Virtual Screening of Derivatives: Computational tools can be used to design a virtual library of derivatives by replacing the bromine atoms with various functional groups. By calculating key electronic properties such as HOMO/LUMO energy levels and dipole moments, it is possible to screen for candidates with tailored characteristics for applications in materials science without the need for extensive experimental synthesis. nih.gov

Table 2: Potential Computational Studies on this compound

Research QuestionComputational MethodPredicted Outcome
Which C-Br bond is most reactive?DFT: Bond Dissociation Energy CalculationRanking of C-Br bond lability for predicting site-selectivity.
What is the mechanism of alkyne formation?DFT: Transition State SearchEnergetic profile of the dehydrobromination/metal-halogen exchange pathway.
How do substituents at C3 affect electronic properties?DFT: HOMO/LUMO CalculationIdentification of derivatives with desired electronic band gaps for materials applications.

Potential Role in Advanced Material Design (focus on synthetic pathway to materials, not material properties)

The tri-functional nature of this compound makes it an exceptionally promising monomer for the synthesis of novel π-conjugated polymers, which are foundational to organic electronics. researchgate.netjcu.edu.au The key is to exploit the differential reactivity of its functional handles to control the polymerization pathway and the final polymer structure.

Several synthetic pathways to advanced materials can be envisioned:

Alkyne-Based Polymerization: Conversion of the dibromovinyl group to a terminal alkyne yields the monomer 3-bromo-2-ethynylthiophene (B2519056). This bifunctional monomer can undergo Sonogashira polycondensation with various dihalo(hetero)arenes to produce well-defined conjugated polymers with alternating thiophene-alkyne units. rsc.org

Sequential Cross-Coupling and Polymerization: The C3 position can be functionalized first via a selective Suzuki or Stille coupling. The resulting molecule, now bearing a new substituent and the intact dibromovinyl group, can then be subjected to polymerization. For instance, conversion of the dibromovinyl moiety to a distannane or diboronic ester would enable its use in Stille or Suzuki polycondensation, respectively. nih.gov

Multi-component Polymerizations: The molecule could be used in A2 + B3 type polymerizations, where its three reactive sites could lead to the formation of cross-linked or hyperbranched conjugated polymer networks, a class of materials known for their high porosity and stability. researchgate.netaip.org

These synthetic routes provide access to a wide range of previously inaccessible polymer architectures, enabling the systematic study of structure-property relationships in new classes of thiophene-based materials. ep2-bayreuth.de

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